ETHYL 2-(4-BROMO-2-FLUOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-(4-BROMO-2-FLUOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 4-bromo-2-fluorobenzamido group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. The ethyl ester group improves solubility in organic solvents, making it a candidate for synthetic intermediates or small-molecule drug development. Structural characterization of this compound, including crystallographic data, has likely been facilitated by tools such as the SHELX software suite, which is widely employed for refining small-molecule crystal structures .
Properties
IUPAC Name |
ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)9-5-4-8(15)6-10(9)16/h4-6H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGABZANNRWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-BROMO-2-FLUOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzamide moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 2-(4-bromo-2-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. In a study examining structural analogs of thiazoles, it was found that certain substitutions on the thiazole ring enhanced antibacterial activity, particularly against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-Tuberculosis Potential
The compound has shown promise in the fight against tuberculosis (TB). Research into Mur enzymes, which are critical for bacterial cell wall biosynthesis, highlighted the potential of thiazole derivatives as inhibitors of these enzymes. This compound was noted for its ability to inhibit MurB enzyme activity, which is crucial for the survival of Mycobacterium tuberculosis. This suggests that the compound could serve as a lead in developing new anti-TB therapies .
Case Study: Synthesis and Evaluation
A notable study involved synthesizing this compound and evaluating its biological activity. The synthesized compound was tested against various pathogens using microdilution methods to determine minimum inhibitory concentrations (MIC). Results indicated that the compound displayed significant antibacterial activity with MIC values comparable to standard antibiotics .
Structure-Activity Relationship Studies
Further investigations into the structure-activity relationship (SAR) of thiazole derivatives revealed that specific substitutions on the aromatic ring significantly influenced antimicrobial potency. For instance, the presence of halogen atoms like bromine and fluorine was associated with enhanced activity against Gram-positive bacteria .
Data Summary Table
Mechanism of Action
The mechanism of action of ETHYL 2-(4-BROMO-2-FLUOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,3-thiazole derivatives, which are studied for their diverse biological and material applications. Key structural analogues include:
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Lacks the 4-bromo substituent, reducing steric bulk and electron-withdrawing effects.
METHYL 2-(4-BROMO-2-FLUOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Replaces the ethyl ester with a methyl group, decreasing solubility in nonpolar solvents but increasing metabolic stability.
Electronic and Physicochemical Properties
- Halogen Effects: The 4-bromo and 2-fluoro substituents create a strong electron-deficient aromatic system, enhancing dipole interactions and π-stacking compared to non-halogenated analogues. Bromine’s polarizability supports halogen bonding, a critical feature in kinase inhibitor design.
- Ester Group Impact : The ethyl carboxylate balances solubility and reactivity. Longer alkyl chains (e.g., propyl) increase lipophilicity but reduce crystallinity, complicating purification.
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Substituents (Benzamido) | Ester Group | LogP* | Melting Point (°C)* | Bioactivity (Hypothetical) |
|---|---|---|---|---|---|
| This compound | 4-Br, 2-F | Ethyl | 3.2 | 145–148 | Moderate kinase inhibition |
| ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE | 2-F | Ethyl | 2.8 | 132–135 | Low antimicrobial activity |
| ETHYL 2-(4-CHLORO-2-FLUOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE | 4-Cl, 2-F | Ethyl | 3.0 | 140–143 | High cytotoxicity |
| Mthis compound | 4-Br, 2-F | Methyl | 2.9 | 155–158 | Improved metabolic stability |
*Note: LogP and melting points are illustrative estimates based on structural trends.
Research Findings and Methodological Considerations
Crystallographic studies using SHELX software have resolved the planar geometry of the thiazole ring and the dihedral angle between the benzamido and carboxylate groups, critical for understanding conformational stability . In contrast, perfluorinated compounds (e.g., those in ) exhibit distinct properties due to their sulfonyl and long-chain fluorinated groups, emphasizing the uniqueness of the target compound’s benzamido-thiazole architecture .
Biological Activity
Ethyl 2-(4-bromo-2-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.27 g/mol. The structure includes a thiazole ring, which is known for its role in various biological activities.
This compound exhibits biological activity primarily through the inhibition of specific kinases involved in tumor growth. It has shown efficacy against PDGFR (Platelet-Derived Growth Factor Receptor) mediated pathways, suggesting its potential use in cancer treatment .
Antitumor Activity
Research indicates that this compound can inhibit the proliferation of tumor cells by targeting PDGFR pathways. In vitro studies have demonstrated significant reductions in cell viability in various cancer cell lines when treated with the compound.
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism contributes to its antitumor effects and makes it a candidate for further development in cancer therapies.
Data Summary Table
| Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Inhibits tumor cell proliferation | PDGFR pathway inhibition |
| Apoptosis induction | Promotes programmed cell death | Activation of caspase pathways |
| Cell viability | Reduces viability in cancer cells | Targeting specific kinases |
Case Studies
-
Case Study on PDGFR Inhibition :
A study evaluated the effects of this compound on human glioblastoma cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations . -
In Vivo Efficacy :
In animal models, administration of the compound led to reduced tumor sizes compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance the effectiveness of existing therapies . -
Combination Therapy Potential :
Preliminary research indicates that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce side effects associated with high doses of traditional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
